molecular formula C10H17F2NO2 B1529907 Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester CAS No. 1393637-60-9

Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester

Cat. No.: B1529907
CAS No.: 1393637-60-9
M. Wt: 221.24 g/mol
InChI Key: KQQNGTCKYDTLDL-UHFFFAOYSA-N
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Description

Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester is a chemical compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.25 g/mol . This compound is characterized by the presence of an amino group attached to a difluorocyclohexyl ring, which is further connected to an acetic acid ethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester typically involves the reaction of 4,4-difluorocyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the intermediate ethyl 4,4-difluorocyclohexylacetate, which is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amino derivatives.

Mechanism of Action

The mechanism of action of Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the difluorocyclohexyl ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Amino-(4-fluorocyclohexyl)acetic acid ethyl ester
  • Amino-(4,4-dichlorocyclohexyl)acetic acid ethyl ester
  • Amino-(4,4-dibromocyclohexyl)acetic acid ethyl ester

Uniqueness

Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester is unique due to the presence of two fluorine atoms on the cyclohexyl ring. This fluorination can significantly alter the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its non-fluorinated or differently halogenated analogs .

Properties

IUPAC Name

ethyl 2-amino-2-(4,4-difluorocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-2-15-9(14)8(13)7-3-5-10(11,12)6-4-7/h7-8H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQNGTCKYDTLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCC(CC1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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